(6-(4-Methoxyphenyl)pyridin-2-yl)methanol
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Overview
Description
(6-(4-Methoxyphenyl)pyridin-2-yl)methanol is an organic compound with the molecular formula C13H13NO2 It is a derivative of pyridine and phenol, characterized by the presence of a methoxy group on the phenyl ring and a hydroxymethyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Methoxyphenyl)pyridin-2-yl)methanol typically involves the reaction of 4-methoxybenzaldehyde with 2-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Methoxyphenyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(4-methoxyphenyl)pyridin-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(6-(4-Methoxyphenyl)pyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-(4-Methoxyphenyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)(pyridin-2-yl)methanol
- (4-Chloro-pyridin-2-yl)-methanol
- (6-Methoxy-pyridin-2-yl)-methanol
Uniqueness
(6-(4-Methoxyphenyl)pyridin-2-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-8,15H,9H2,1H3 |
InChI Key |
QMQQAQQZNZLBEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=N2)CO |
Origin of Product |
United States |
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